5,6-Dichloro-1,2-dihydroacenaphthylene
Overview
Description
The compound 5,6-Dichloro-1,2-dihydroacenaphthylene is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The structure of acenaphthylene derivatives has been extensively studied due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the Friedel-Crafts acylation has been used to prepare 5,6-dihydrocyclopent[f,g]acenaphthylene-1,2-dione by reacting acenaphthene with oxalyl chloride in the presence of aluminium bromide as a catalyst . This method demonstrates the versatility of acenaphthylene chemistry and its derivatives in forming complex structures.
Molecular Structure Analysis
The molecular structure of acenaphthylene derivatives has been elucidated using different spectroscopic techniques. For example, the X-ray molecular structures of 4,7-dichloro-5,6-bis(dimethylamino)acenaphthylene and its monoprotonated form have been reported, providing insights into the steric and electronic effects of substituents on the acenaphthylene framework .
Chemical Reactions Analysis
Acenaphthylene derivatives undergo a variety of chemical reactions. Halogenation reactions of 5,6-bis(dimethylamino)acenaphthylene with halogens and N-halosuccinimides have been studied, showing the compound's behavior as an electron-rich alkene and proton sponge . Electrophilic substitution reactions, such as arylsulfonation and nitration, have also been explored, leading to the formation of push-pull derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acenaphthylene derivatives are influenced by their molecular structure. The pKa values of some new derivatives have been measured, indicating their basicity and potential as proton sponges . The solvatochromism exhibited by certain derivatives suggests their sensitivity to the solvent environment, which could be useful in applications such as sensors or molecular switches .
Scientific Research Applications
Chemical Interactions and Molecular Structures
- Research reveals that peri-substituted acenaphthylenes, including derivatives of 5,6-dichloro-1,2-dihydroacenaphthylene, exhibit unique molecular structures and interactions. These compounds, due to their specific functionalities, can participate in three-center, four-electron bonding, influencing their geometric and electronic properties (Diamond et al., 2014).
Chemical Reactivity and Synthesis
- The compound 5,6-bis(dimethylamino)acenaphthylene, closely related to 5,6-dichloro-1,2-dihydroacenaphthylene, demonstrates unique reactivity in halogenation reactions, serving as both an electron-rich alkene and a 'proton sponge'. This property enables the formation of various halogenoacenaphthylenes, highlighting its potential for creating diverse chemical structures (Mekh et al., 2006).
Polymerization Catalysts
- Nickel complexes derived from iminoacenaphthylene, related to 5,6-dichloro-1,2-dihydroacenaphthylene, have been studied for their role in ethylene polymerization. These complexes show high activity and influence the molecular weight and branching of polyethylenes, indicating the potential of such derivatives in industrial polymer synthesis (Katla et al., 2016).
Chemical Synthesis and Properties
- The synthesis of various acenaphthylene derivatives, including those related to 5,6-dichloro-1,2-dihydroacenaphthylene, provides insights into their chemical properties and potential applications. These compounds exhibit interesting reactivity and structural features, useful in designing novel materials and molecules (Gül & Bek roğlu, 1982).
Hydrogenation Processes
- Research on the hydrogenation of 1,2-dihydroacenaphthylene, a compound similar to 5,6-dichloro-1,2-dihydroacenaphthylene, has revealed the effectiveness of various catalysts. This process, critical in the chemical industry, highlights the importance of understanding the reactivity and transformation of acenaphthylene derivatives (Hanika et al., 1998).
properties
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTNONSQLWTQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194923 | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1,2-dihydroacenaphthylene | |
CAS RN |
4208-97-3 | |
Record name | 5,6-Dichloroacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-1,2-dihydroacenaphthylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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